molecular formula C9H13N3O3 B3190003 N-Acetyl-3-methylhistidine CAS No. 37841-04-6

N-Acetyl-3-methylhistidine

Cat. No.: B3190003
CAS No.: 37841-04-6
M. Wt: 211.22 g/mol
InChI Key: FKTXRTPBUWLETL-QMMMGPOBSA-N
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Chemical Reactions Analysis

N-Acetyl-3-methylhistidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Acetyl-3-methylhistidine has several scientific research applications, including:

Comparison with Similar Compounds

N-Acetyl-3-methylhistidine is similar to other acetylated derivatives of histidine, such as:

  • N-Acetylhistidine
  • N-Acetyl-1-methylhistidine
  • N-Acetyl-2-methylhistidine

What sets this compound apart is its specific association with prostate cancer, making it a unique biomarker for the disease .

Properties

IUPAC Name

(2S)-2-acetamido-3-(3-methylimidazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-10-5-12(7)2/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTXRTPBUWLETL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37841-04-6
Record name N-Acetyl-3-methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37841-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-3-methylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037841046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-3-methylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Acetyl-3-methylhistidine as a potential biomarker?

A1: this compound, along with its non-acetylated form 3-methylhistidine, has shown promise as a potential biomarker for various health conditions. Studies suggest that elevated serum levels of both compounds are associated with an increased risk of chronic kidney disease progression and may even serve as early indicators of prostate cancer . Notably, these metabolomic profiles can be detected years before a clinical diagnosis, highlighting their potential for early disease detection and intervention.

Q2: How does dietary protein intake influence this compound levels?

A2: Research indicates a direct correlation between dietary protein quality and the urinary excretion of total 3-methylhistidine, which includes both the acetylated (this compound) and non-acetylated forms . Diets with higher protein quality were linked to greater excretion of total 3-methylhistidine. Furthermore, in patients with chronic kidney disease, a significant association was observed between lower protein intake and altered levels of various metabolites, including this compound . These findings underscore the impact of dietary protein on this compound levels.

Q3: Is there a genetic link to this compound levels?

A3: Yes, research has shown a connection between a specific gene variant and this compound levels. Variations in the NAT8 gene, which encodes a liver- and kidney-specific acetyltransferase, are linked to differing levels of this compound . This genetic association further strengthens the potential role of this compound as a biomarker for various health conditions, particularly those related to kidney function.

Q4: Are there differences in this compound levels based on the stage of prostate cancer?

A4: Interestingly, research suggests that different stages of prostate cancer may present with distinct this compound profiles. For instance, elevated levels of this compound were predominantly observed in men with T2 prostate cancers . In contrast, other lipid metabolites showed stronger associations with T3 and T4 stages. This observation suggests that this compound, in conjunction with other metabolites, might hold promise as a potential biomarker for not only detecting prostate cancer but also differentiating its stages.

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